D-Idose

Descripción general

Descripción

D-Idose is a rare aldohexose sugar, which is one of the least stable of all the aldohexoses It is a monosaccharide with the chemical formula C6H12O6 this compound is not commonly found in nature and is known for its instability under acidic, basic, or thermal conditions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Idose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the Kiliani-Fischer synthesis, where D-glucose is converted to this compound via the formation of D-ido-heptonic acid. The process includes the following steps:

Kiliani-Fischer Synthesis: D-glucose is reacted with sodium cyanide to form D-ido-heptonic acid.

Reduction: The D-ido-heptonic acid is then reduced to this compound using selective reduction techniques.

Protection and Deprotection: Isopropylidene protection is used to stabilize the intermediate compounds, followed by deprotection to yield this compound.

Industrial Production Methods: Industrial production of this compound is challenging due to its instability. advancements in biotechnology, such as the Izumoring strategy, have made it possible to produce this compound in larger quantities. This strategy involves the use of specific enzymes to convert more abundant sugars into rare sugars like this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

D-Idose undergoes selective oxidation to form biologically relevant derivatives:

-

Formation of D-Iduronic Acid : Oxidation at C6 using silica gel-supported sodium periodate (NaIO₄) in dichloromethane yields protected D-iduronic acid (15 ) with 89% efficiency. Subsequent hydrolysis removes acetonide groups .

-

Catalytic Oxidation : In aqueous sulfuric acid, this compound isomerizes to D-sorbose via Lobry de Bruyn–van Ekenstein transformation under acidic conditions .

Table 1: Oxidation Conditions and Yields

| Product | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| D-Iduronic acid | NaIO₄ (SiO₂-supported) | CH₂Cl₂ | 89% | |

| D-Sorbose | H₂SO₄ (0.1 M) | H₂O | ~60% |

Reduction Reactions

Reduction pathways highlight this compound’s role as a precursor for stable intermediates:

-

Alditol Formation : Sodium borohydride (NaBH₄) in methanol reduces this compound to its alditol derivative with >95% efficiency .

-

Selective C1 Reduction : Sodium borohydride at 0°C selectively reduces the aldehyde group of protected D-iduronic acid (15 ) to yield methyl D-idonate (16 ) in 63% yield .

Isopropylidene Protection and Deprotection

Acetonide protection is critical for stabilizing this compound intermediates:

-

Triacetonide Formation : Treatment of ido-heptonolactone (10 ) with 2,2-dimethoxypropane in methanolic HCl forms trans,trans-triacetonide (11 ) in 94% yield .

-

Deprotection : Hydrolysis of acetonides using DOWEX® resin releases free this compound (6 ) in 97% yield from triol 13 .

Table 2: Protection/Deprotection Efficiency

| Step | Reagent | Yield | Source |

|---|---|---|---|

| Triacetonide formation | 2,2-Dimethoxypropane, HCl (MeOH) | 94% | |

| Acetonide hydrolysis | DOWEX® 50WX8-200 resin | 97% |

Periodate Cleavage and Chain Shortening

The Shing periodate cleavage is pivotal for synthesizing this compound from heptonic acid precursors:

-

C6-C7 Bond Cleavage : Silica gel-supported NaIO₄ cleaves the C6-C7 bond of ido-heptonic acid triol (13 ) to form aldehyde 14 quantitatively .

-

Dual Pathways : Depending on the route, C1 and C6 of this compound derive from either C6/C1 or C1/C6 of the heptonic acid, enabling flexible synthesis .

Enzymatic and Biological Interactions

-

Aldose Reductase Substrate : this compound shows comparable catalytic efficiency to D-glucose (Kₘ reduced by 50%) due to its higher free aldehyde concentration.

-

Growth Inhibition : At 5 mM, this compound inhibits Caenorhabditis elegans growth by 60% under axenic conditions .

Synthetic Route Comparison

Table 3: Key Synthetic Routes to this compound

Stability and Isomerization

This compound’s instability is attributed to:

Aplicaciones Científicas De Investigación

Chemical Applications

D-Idose serves as a significant building block in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for the creation of various derivatives that can be utilized in biochemical research and industrial applications.

Key Chemical Applications:

- Synthesis of Glycosides: this compound is used to produce glycosides that can exhibit specific biological activities.

- Building Block for Rare Sugars: It is a precursor for synthesizing other rare sugars, such as D-iduronic and D-idonic acids, which have distinct properties and applications in biochemistry .

Biological Applications

In biological research, this compound has been studied for its role in cellular processes and potential therapeutic effects. Its interaction with enzymes and metabolic pathways makes it a subject of interest in various studies.

Notable Biological Studies:

- Enzyme Interaction: this compound has been shown to interact effectively with aldose reductase, which is crucial for understanding its metabolic pathways .

- Cellular Impact: Preliminary studies indicate that this compound may have anti-proliferative effects against specific cancer cell lines, including leukemia, suggesting its potential as a therapeutic agent.

Medical Applications

The medical implications of this compound are particularly promising due to its potential anti-cancer properties and immunomodulatory effects.

Medical Research Highlights:

- Anti-Proliferative Activity: Research indicates that this compound can inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapies.

- Immunosuppressive Effects: Studies have shown that this compound may influence the kynurenine pathway through its action on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), leading to immunosuppressive effects that could be beneficial in autoimmune diseases.

Industrial Applications

In the industrial sector, this compound is utilized for producing rare sugar derivatives and as a precursor for various biochemical compounds.

Industrial Uses:

- Production of Rare Sugars: The enzymatic conversion processes involving this compound facilitate the production of other rare sugars, which are valuable in food and pharmaceutical industries .

- Biochemical Compound Precursor: Its role as a precursor allows for the synthesis of complex biochemical compounds used in various applications from pharmaceuticals to nutraceuticals.

Table 1: Comparison of this compound with Other Aldohexoses

| Compound | Stability | Biological Activity | Common Uses |

|---|---|---|---|

| This compound | Low | Anti-cancer | Rare sugar synthesis |

| D-Glucose | High | Energy source | Metabolism, food industry |

| D-Galactose | Moderate | Lactose metabolism | Dairy products |

| D-Mannose | High | Urinary tract health | Dietary supplements |

Table 2: Summary of Key Research Findings on this compound

Case Study 1: Synthesis of Rare Sugars from this compound

A study demonstrated an efficient method for synthesizing D-iduronic acid from this compound using enzymatic reactions. This process highlighted the versatility of this compound as a precursor in producing various rare sugars, showcasing its significance in both academic research and industrial applications .

Case Study 2: Therapeutic Potential Against Cancer

Research conducted on leukemia cell lines revealed that treatment with this compound resulted in significant inhibition of cell proliferation. This finding emphasizes its potential role as an anti-cancer agent, warranting further clinical investigations into its therapeutic applications.

Mecanismo De Acción

The mechanism of action of D-idose involves its interaction with cellular glucose uptake pathways. It has been shown to inhibit glucose uptake in certain cancer cells, leading to reduced cell proliferation. This effect is believed to be mediated through a thioredoxin-interacting protein-independent pathway .

Comparación Con Compuestos Similares

D-Idose is unique among aldohexoses due to its instability and rarity. Similar compounds include:

D-Glucose: A common aldohexose found abundantly in nature.

D-Galactose: Another aldohexose with similar chemical properties but more stable.

D-Mannose: A stable aldohexose with different biological functions.

This compound stands out due to its potential therapeutic applications and its role in the synthesis of complex carbohydrates .

Actividad Biológica

D-Idose, a rare aldohexose, has garnered attention due to its unique biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its anti-proliferative effects and metabolic implications.

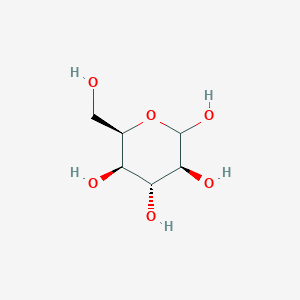

Structure and Properties

This compound is a six-carbon monosaccharide with the molecular formula CHO. Its structure is characterized by a specific arrangement of hydroxyl groups that contribute to its biological activity. The importance of the C-6 hydroxy group has been highlighted in various studies, indicating that modifications to this position can significantly alter its effects on cellular processes.

Anti-Proliferative Activity

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against certain cancer cell lines. For instance, in a study evaluating the effects of various rare aldohexoses on the MOLT-4F human leukemia cell line, this compound at a concentration of 5 mM inhibited cell proliferation by 60% , which was comparable to the effects of D-Allose (46% inhibition) at the same concentration .

The mechanism underlying the anti-proliferative effects of this compound appears to be linked to its ability to inhibit glucose uptake in cancer cells. Specifically, studies indicate that this compound operates through a TXNIP-independent pathway , suggesting that it may disrupt metabolic processes crucial for cancer cell survival .

Comparative Biological Activity

To further understand the biological significance of this compound, it is essential to compare its activity with other rare sugars. The following table summarizes the anti-proliferative effects of this compound alongside other aldohexoses:

| Compound | Cell Line | Concentration (mM) | % Inhibition |

|---|---|---|---|

| This compound | MOLT-4F | 5 | 60% |

| D-Allose | MOLT-4F | 5 | 46% |

| D-Talose | MOLT-4F | 5 | <20% |

| L-Xylose | MOLT-4F | 5 | No activity |

This data illustrates that while D-Allose also shows some inhibitory activity, this compound is notably more effective against MOLT-4F cells at lower concentrations.

Case Studies and Research Findings

- Inhibition of Nematodes : A study investigating the growth inhibitory effects of various sugars, including this compound, on the nematode Caenorhabditis elegans found that both D-Allose and D-Talose exhibited significant growth inhibition, suggesting potential applications in pest control or as bioactive compounds in agriculture .

- Glycosaminoglycan Synthesis : Research has indicated that this compound plays a role in the synthesis of glycosaminoglycans (GAGs) such as heparin and heparan sulfate. These compounds are vital for various biological processes, including cell signaling and tissue repair, underscoring the potential therapeutic applications of this compound in regenerative medicine .

- Metabolic Implications : The metabolism of this compound differs from that of more common sugars like glucose and galactose. Its unique metabolic pathway may offer insights into alternative energy sources for cells under stress conditions, such as those found in tumors .

Propiedades

IUPAC Name |

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YIDFTEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-95-0 | |

| Record name | D-idose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.